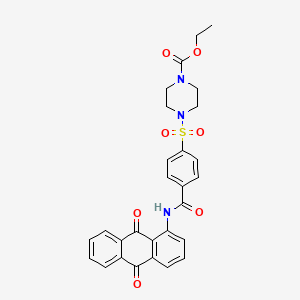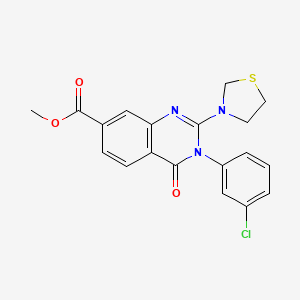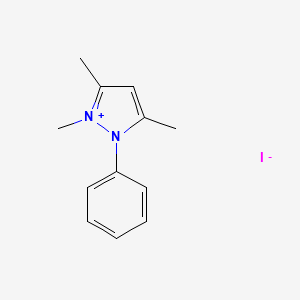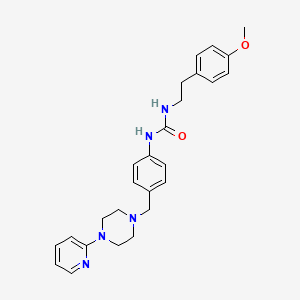![molecular formula C18H17Cl2N3O4S B2959564 6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-83-0](/img/structure/B2959564.png)
6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an acetyl group, a dichlorophenoxy group, an acetamido group, and a tetrahydrothieno pyridine group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating a potential application of similar compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds with similar structural motifs have been reported, providing a foundation for understanding the chemical behavior and potential applications of the compound . For instance, Faghihi and Mozaffari (2008) synthesized new polyamides based on a pyridine derivative, offering insights into the synthesis process and potential applications in materials science (Faghihi & Mozaffari, 2008).
Enzyme Inhibitory Activity
Research on related compounds has also shown enzyme inhibitory activity, suggesting potential therapeutic applications. Stellenboom and Baykan (2019) synthesized pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups and evaluated them as carbonic anhydrase and cholinesterase inhibitors, showcasing the potential for similar compounds to be developed as enzyme inhibitors (Stellenboom & Baykan, 2019).
Mecanismo De Acción
Target of action
The compound contains a 2,4-dichlorophenoxyacetamide group, which is often found in compounds with potential c-Met kinase inhibitory activity . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Biochemical pathways
The activation of c-Met leads to the recruitment of other adapter proteins and activation of several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of action
Compounds with similar structures have shown antiproliferative and antimigratory properties on certain cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S/c1-9(24)23-5-4-11-14(7-23)28-18(16(11)17(21)26)22-15(25)8-27-13-3-2-10(19)6-12(13)20/h2-3,6H,4-5,7-8H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJYFRZSVUTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)
![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)




![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)